Hbv-IN-35

Description

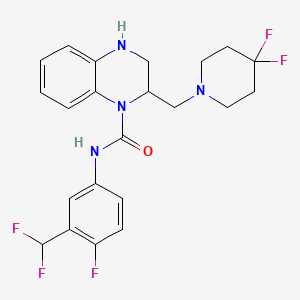

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H23F5N4O |

|---|---|

Molecular Weight |

454.4 g/mol |

IUPAC Name |

N-[3-(difluoromethyl)-4-fluorophenyl]-2-[(4,4-difluoropiperidin-1-yl)methyl]-3,4-dihydro-2H-quinoxaline-1-carboxamide |

InChI |

InChI=1S/C22H23F5N4O/c23-17-6-5-14(11-16(17)20(24)25)29-21(32)31-15(12-28-18-3-1-2-4-19(18)31)13-30-9-7-22(26,27)8-10-30/h1-6,11,15,20,28H,7-10,12-13H2,(H,29,32) |

InChI Key |

DHRAGVKNFJQQDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1(F)F)CC2CNC3=CC=CC=C3N2C(=O)NC4=CC(=C(C=C4)F)C(F)F |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Quest for Hbv-IN-35 and its Mechanism of Action in Hepatitis B Virus Inhibition

A comprehensive search for the specific compound "Hbv-IN-35" within publicly available scientific literature and drug development databases has yielded no direct results. This suggests that "this compound" may be an internal designation for a novel therapeutic agent not yet disclosed in public forums, a misnomer, or a compound in very early, non-public stages of development. Therefore, a detailed guide on its specific mechanism of action, supported by quantitative data and experimental protocols, cannot be constructed at this time.

While information on this compound is not available, this guide will provide an in-depth overview of the current understanding of Hepatitis B Virus (HBV) and the mechanisms of action of various classes of inhibitors currently in development or clinical use. This will serve as a foundational resource for researchers and drug development professionals, providing context for where a novel agent like this compound might fit into the therapeutic landscape.

The Landscape of Anti-HBV Drug Development

The primary goal of anti-HBV therapy is to achieve a "functional cure," characterized by the sustained loss of the hepatitis B surface antigen (HBsAg) and undetectable HBV DNA in the serum after completion of a finite course of treatment.[1][2] Current treatments, primarily nucleos(t)ide analogues (NAs) and interferons, can effectively suppress viral replication but rarely lead to a functional cure.[1][2] This has spurred the development of new therapeutic strategies targeting different stages of the HBV lifecycle.

Direct-acting antivirals (DAAs) are a major focus of current research, aiming to interfere with specific viral processes.[2][3] These can be broadly categorized based on their targets:

-

Entry Inhibitors: These agents block the initial step of infection, preventing the virus from entering hepatocytes. The sodium taurocholate cotransporting polypeptide (NTCP) has been identified as a key cellular receptor for HBV entry.[2][4][5]

-

Core/Capsid Assembly Modulators (CAMs): These molecules interfere with the formation of the viral capsid, a crucial step for viral replication and packaging of the viral genome.[3]

-

Reverse Transcriptase Inhibitors: This class, which includes the widely used NAs, targets the reverse transcriptase function of the HBV polymerase, preventing the synthesis of viral DNA from pregenomic RNA.[3]

-

RNA Interference (RNAi) Therapies: These therapies use small interfering RNAs (siRNAs) to specifically target and degrade viral messenger RNA (mRNA), thereby reducing the production of viral proteins, including HBsAg.[3]

-

HBsAg Release Inhibitors: These compounds aim to block the secretion of HBsAg from infected cells, which is believed to play a role in immune suppression.[3]

Host-targeting agents represent another promising avenue. These therapies aim to modulate the host's immune system to better control the virus.[3] This includes immunomodulators and agents that target other host functions essential for the viral lifecycle.

Potential Mechanisms of Action for a Novel Inhibitor

Given the current landscape, a novel inhibitor like "this compound" could potentially act through one or more of the following mechanisms:

Targeting Viral Proteins

A logical workflow for identifying the mechanism of action of a new anti-HBV compound would involve a series of in vitro and cell-based assays.

References

- 1. researchgate.net [researchgate.net]

- 2. Drug development for chronic hepatitis B functional cure: Recent progress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drugs in Development for Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatitis B virus receptors and molecular drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms during Hepatitis B Infection and the Effects of the Virus Variability - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Frontier of Hepatitis B Therapy: A Technical Guide to the Discovery and Synthesis of Novel Core Protein Allosteric Modulators

Disclaimer: The specific compound "Hbv-IN-35" was not identified in publicly available scientific literature. This guide provides a representative overview of the discovery and synthesis of a contemporary class of Hepatitis B virus (HBV) inhibitors, the Core Protein Allosteric Modulators (CpAMs), also known as Capsid Assembly Modulators. The data and methodologies presented are synthesized from publicly available research on compounds within this class and are intended to serve as an illustrative technical guide for researchers, scientists, and drug development professionals.

Introduction to HBV Core Protein Allosteric Modulators (CpAMs)

Chronic Hepatitis B (CHB) infection remains a significant global health challenge, with hundreds of millions of people living with the virus, which can lead to severe liver disease, including cirrhosis and hepatocellular carcinoma.[1][2] Current treatments, primarily nucleos(t)ide analogues (NAs) and pegylated interferon-α (PEG-IFN-α), effectively suppress viral replication but rarely lead to a functional cure, necessitating long-term therapy.[3][4] The persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is a key challenge to eradication.[5]

A promising strategy in the quest for an HBV cure is the direct targeting of the viral core protein (HBc). HBc is crucial for multiple stages of the viral lifecycle, including pgRNA encapsidation, reverse transcription, and the formation and stability of the viral capsid.[6][7] CpAMs are small molecules that allosterically modulate the core protein, disrupting the normal process of capsid assembly and disassembly.[8] This dual mechanism of action can lead to the formation of non-functional capsids and interfere with the establishment and maintenance of the cccDNA pool, offering a potential pathway towards a functional cure.[8]

This technical guide will provide an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of a representative CpAM, serving as a blueprint for understanding this innovative class of anti-HBV agents.

Discovery of a Representative CpAM

The discovery of CpAMs typically follows a structured drug discovery pipeline, beginning with target identification and validation, followed by screening, hit-to-lead optimization, and preclinical candidate selection.

Target Identification and Validation

The HBV core protein was identified as a high-value antiviral target due to its indispensable role in the viral lifecycle.[6][7] The core protein monomers self-assemble into icosahedral capsids, which protect the viral genome.[6][7] Disrupting this assembly process was hypothesized to be a potent antiviral strategy.

High-Throughput Screening (HTS)

The initial identification of CpAM lead compounds often involves high-throughput screening of large chemical libraries. A common assay format is a biochemical screen that measures the ability of compounds to either inhibit or accelerate the in vitro assembly of purified recombinant HBc protein. Assembly can be monitored by techniques such as light scattering or fluorescence resonance energy transfer (FRET).

Hit-to-Lead Optimization

Following the identification of initial "hits" from HTS, a medicinal chemistry campaign is initiated to optimize their potency, selectivity, and pharmacokinetic properties. This involves iterative cycles of chemical synthesis and biological testing. Structure-activity relationship (SAR) studies are conducted to understand how chemical modifications impact the compound's activity. X-ray crystallography of lead compounds in complex with HBc dimers can provide crucial structural insights to guide rational drug design.

Synthesis of a Representative CpAM

The chemical synthesis of CpAMs varies depending on the specific chemical scaffold. Many CpAMs are based on heteroaromatic cores. A generalized synthetic scheme for a heteroaromatic CpAM is presented below. This is a representative synthesis and the specific reagents and conditions would be adapted for the desired target molecule.

Generalized Synthetic Scheme for a Heteroaromatic CpAM

Mechanism of Action

CpAMs exhibit a dual mechanism of action, interfering with both the assembly and disassembly of the viral capsid.[8]

-

Aberrant Capsid Assembly: In the presence of a CpAM, the core protein monomers are forced into a conformation that leads to the formation of non-icosahedral, unstable capsids. These aberrant capsids are unable to properly encapsidate the viral pgRNA, thus halting the replication process.

-

Inhibition of Capsid Disassembly: For new rounds of infection or for the replenishment of the nuclear cccDNA pool, incoming viral capsids must disassemble to release the viral genome. CpAMs can stabilize the capsid, preventing this disassembly and thereby inhibiting the establishment of new infections and the maintenance of the cccDNA reservoir.

The following diagram illustrates the proposed mechanism of action of CpAMs in the HBV replication cycle.

Quantitative Data

The antiviral activity of CpAMs is typically characterized by several quantitative parameters. The table below summarizes representative data for a preclinical CpAM candidate.

| Parameter | Value | Cell Line / Assay |

| EC50 (HBV DNA reduction) | 50 - 200 nM | HepG2.2.15 cells |

| EC50 (HBV RNA reduction) | 100 - 500 nM | HepG2.2.15 cells |

| CC50 (Cytotoxicity) | > 25 µM | HepG2 cells |

| Selectivity Index (CC50/EC50) | > 125 | |

| HBV DNA Log Reduction (at 10x EC50) | 2.0 - 3.5 log10 IU/mL | Primary human hepatocytes |

| HBV RNA Log Reduction (at 10x EC50) | 1.5 - 2.5 log10 copies/mL | Primary human hepatocytes |

Data are representative values compiled from published studies on various CpAMs.[4][8]

Experimental Protocols

The evaluation of CpAMs involves a suite of specialized assays. Detailed protocols for two key experiments are provided below.

Antiviral Activity Assay in HepG2.2.15 Cells

This assay is a standard method for determining the in vitro potency of anti-HBV compounds.

Methodology:

-

Cell Culture: HepG2.2.15 cells, which constitutively produce HBV particles, are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of the test compound (e.g., a CpAM) is prepared in cell culture medium and added to the cells. A positive control (e.g., Entecavir) and a negative control (vehicle) are included.

-

Incubation: The cells are incubated with the compound for a period of 6-9 days, with media and compound being replenished every 2-3 days.

-

Supernatant Collection: At the end of the incubation period, the cell culture supernatant is collected.

-

HBV DNA Quantification: Viral DNA is extracted from the supernatant and quantified using a real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome.

-

Data Analysis: The EC50 value, the concentration at which a 50% reduction in viral DNA is observed compared to the vehicle control, is calculated using a dose-response curve fitting model.

In Vitro Capsid Assembly Assay

This biochemical assay directly measures the effect of a compound on the assembly of the HBV capsid.

Methodology:

-

Protein Purification: Recombinant HBV core protein (e.g., Cp149) is expressed in E. coli and purified to homogeneity.

-

Assembly Reaction: Purified core protein dimers are diluted in an assembly buffer (typically at a physiological pH and salt concentration) to a concentration that supports self-assembly.

-

Compound Addition: The test compound is added to the assembly reaction at various concentrations.

-

Monitoring Assembly: Capsid formation is monitored over time by measuring the increase in light scattering at a specific wavelength (e.g., 320 nm) in a spectrophotometer.

-

Data Analysis: The rate of assembly is determined from the slope of the light scattering curve. The effect of the compound is quantified by comparing the assembly rates in the presence and absence of the compound.

Conclusion

HBV Core Protein Allosteric Modulators represent a promising new class of antiviral agents with the potential to significantly improve the treatment of chronic hepatitis B. Their unique mechanism of action, targeting both capsid assembly and disassembly, offers the possibility of not only suppressing viral replication but also impacting the persistent cccDNA reservoir. The discovery and development of CpAMs require a multidisciplinary approach, integrating high-throughput screening, medicinal chemistry, structural biology, and virology. The technical guide presented here provides a framework for understanding the key aspects of this process, from initial discovery to preclinical characterization. Further research and clinical development of CpAMs are eagerly awaited and hold the promise of a functional cure for millions of patients worldwide.

References

- 1. news-medical.net [news-medical.net]

- 2. Estimating the proportion of people with chronic hepatitis B virus infection eligible for hepatitis B antiviral treatment worldwide: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Development of Anti-HBV Agents and Their Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel therapeutic strategies for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Hepatitis B Virus Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Assembly of Hepatitis B Virus-Like Particles in a Pichia pastoris Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis and Assembly of Hepatitis B Virus-Like Particles in a Pichia pastoris Cell-Free System [frontiersin.org]

- 8. Treatments for HBV: A Glimpse into the Future - PMC [pmc.ncbi.nlm.nih.gov]

Hbv-IN-35: A Technical Deep Dive into a Novel Hepatitis B Virus Capsid Assembly Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with hundreds of millions of people living with chronic infection, placing them at high risk of developing cirrhosis and hepatocellular carcinoma. While current treatments can suppress viral replication, they rarely lead to a complete cure. The persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes is a key obstacle. This has spurred the development of novel antiviral agents targeting different stages of the HBV lifecycle. Among these, inhibitors of nucleocapsid assembly have emerged as a promising therapeutic strategy. This technical guide focuses on Hbv-IN-35 (also known as Compound 88), a potent modulator of HBV nucleocapsid assembly, detailing its target, mechanism of action, and the experimental framework for its evaluation.

Target Identification and Mechanism of Action

This compound has been identified as a Type II Capsid Assembly Modulator (CpAM). Its primary target within the HBV lifecycle is the viral core protein (Cp). The HBV core protein polymerizes to form the viral capsid, which is essential for encapsulating the pregenomic RNA (pgRNA) and the viral polymerase, the site of reverse transcription to produce the viral DNA genome.

This compound exerts its antiviral activity by misdirecting the assembly of Cp dimers. Instead of forming functional, pgRNA-containing nucleocapsids, the presence of this compound leads to the formation of morphologically normal but empty capsids, devoid of the viral genetic material.[1] This aberrant assembly process effectively halts the viral replication cycle by preventing the synthesis of new viral DNA.

Quantitative Data

The antiviral potency of this compound has been evaluated in different hepatocyte-derived cell lines that support HBV replication. The half-maximal effective concentration (EC50) values, which represent the concentration of the compound that inhibits 50% of viral replication, are summarized below.

| Compound | Cell Line | Organism | EC50 (µM) | Reference |

| This compound (Compound 88) | AML12HBV10 | Mouse | 0.1 | [1] |

| This compound (Compound 88) | HepDES19 | Human | 0.04 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Antiviral Activity Assay in Cell Culture

This protocol outlines the method to determine the EC50 of this compound against HBV replication in hepatocyte cell lines.

1. Cell Lines:

-

AML12HBV10: A murine hepatocyte-derived cell line that is stably transfected with a plasmid expressing the HBV genome.

-

HepDES19: A human hepatoma-derived cell line that supports tetracycline-inducible HBV replication.

2. Compound Preparation:

-

This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Serial dilutions are prepared in cell culture medium to achieve the desired final concentrations.

3. Cell Seeding and Treatment:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The culture medium is then replaced with medium containing the various concentrations of this compound. A vehicle control (DMSO) is also included.

4. Incubation:

-

The treated cells are incubated for a period of 3 to 6 days to allow for viral replication and the effect of the inhibitor to manifest.

5. Analysis of HBV DNA Replication:

-

After incubation, intracellular HBV DNA is extracted from the cells.

-

The levels of HBV DNA are quantified using real-time quantitative PCR (qPCR) targeting a specific region of the HBV genome.

6. Data Analysis:

-

The percentage of inhibition of HBV DNA replication at each concentration of this compound is calculated relative to the vehicle control.

-

The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Analysis of pgRNA Encapsidation

This experiment is crucial to confirm the mechanism of action of this compound as a capsid assembly modulator.

1. Cell Treatment and Lysis:

-

HepG2.2.15 cells (a human hepatoblastoma cell line that constitutively produces HBV) are treated with this compound at various concentrations for a defined period.

-

Cells are harvested and lysed using a non-denaturing lysis buffer to maintain the integrity of the viral capsids.

2. Capsid Isolation:

-

The cell lysate is subjected to ultracentrifugation through a sucrose gradient or separated by native agarose gel electrophoresis. This step separates the viral capsids from other cellular components.

3. RNA Extraction:

-

The fractions containing the capsids are treated with a nuclease to degrade any non-encapsidated nucleic acids.

-

The capsids are then disrupted, and the encapsidated RNA is extracted.

4. Quantification of Encapsidated pgRNA:

-

The amount of pgRNA within the isolated capsids is quantified using reverse transcription-quantitative PCR (RT-qPCR).

5. Interpretation:

-

A significant reduction in the amount of encapsidated pgRNA in cells treated with this compound, without a corresponding decrease in total cytoplasmic pgRNA levels, indicates that the compound interferes with the packaging of the viral genome into the capsid.[1]

Conclusion

This compound represents a potent and specific inhibitor of HBV replication that targets the crucial process of nucleocapsid assembly. Its mechanism of action, which involves the misdirection of core protein assembly to form empty capsids, is a validated strategy for disrupting the viral lifecycle. The sub-micromolar EC50 values in both murine and human hepatocyte cell lines underscore its potential as a candidate for further preclinical and clinical development. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other novel capsid assembly modulators in the quest for a functional cure for chronic hepatitis B.

References

Hbv-IN-35: An In-Depth Technical Guide on the Antiviral Spectrum Against Hepatitis B Virus Genotypes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatitis B virus (HBV) infection remains a significant global health challenge, with diverse viral genotypes impacting disease progression and therapeutic outcomes. This document provides a comprehensive technical overview of Hbv-IN-35, a novel investigational inhibitor of HBV. Herein, we detail its antiviral spectrum across prevalent HBV genotypes, elucidate its proposed mechanism of action, and present detailed experimental protocols for the evaluation of its antiviral efficacy. This guide is intended to serve as a core resource for researchers and drug development professionals engaged in the study of new therapeutic agents against HBV.

Antiviral Spectrum of this compound Against HBV Genotypes

The antiviral activity of this compound was evaluated against a panel of clinically relevant HBV genotypes. The 50% effective concentration (EC50), 90% effective concentration (EC90), and 50% cytotoxic concentration (CC50) were determined in various cell-based assays. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.

| HBV Genotype | Cell Line | Assay Type | EC50 (nM) | EC90 (nM) | CC50 (µM) | Selectivity Index (SI) |

| A | HepG2.2.15 | HBsAg ELISA | 15.2 | 48.5 | >50 | >3289 |

| HBV DNA qPCR | 12.8 | 41.2 | >50 | >3906 | ||

| B | HepG2.2.15 | HBsAg ELISA | 18.5 | 59.2 | >50 | >2702 |

| HBV DNA qPCR | 16.1 | 51.5 | >50 | >3105 | ||

| C | HepG2.2.15 | HBsAg ELISA | 22.1 | 70.7 | >50 | >2262 |

| HBV DNA qPCR | 19.8 | 63.4 | >50 | >2525 | ||

| D | HepG2.2.15 | HBsAg ELISA | 17.9 | 57.3 | >50 | >2793 |

| HBV DNA qPCR | 15.5 | 49.6 | >50 | >3225 |

Table 1: In Vitro Antiviral Activity of this compound against different HBV Genotypes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Lines and Culture

The HepG2.2.15 cell line, which stably expresses the HBV genome (genotype D, serotype ayw), is a widely used model for screening anti-HBV compounds[1]. These cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay

The potential cytotoxicity of this compound was assessed using a neutral red uptake assay[1]. HepG2.2.15 cells were seeded in 96-well plates and treated with serial dilutions of this compound for 72 hours. Following treatment, the cells were incubated with a neutral red solution. The amount of dye incorporated by viable cells was quantified by measuring the absorbance at 540 nm. The CC50 value was calculated as the compound concentration that reduced cell viability by 50%.

HBsAg and HBeAg Secretion Assays

The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) secreted into the cell culture supernatant are indicative of viral protein production and replication[2]. HepG2.2.15 cells were treated with various concentrations of this compound. After 72 hours, the culture supernatants were collected and the concentrations of HBsAg and HBeAg were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, according to the manufacturer's instructions[2].

HBV DNA Quantification

To determine the effect of this compound on viral replication, the levels of HBV DNA were quantified using real-time quantitative PCR (qPCR)[2][3]. Total DNA was extracted from treated HepG2.2.15 cells. The HBV DNA was then amplified using specific primers and probes targeting a conserved region of the HBV genome. The copy number of HBV DNA was determined by comparison to a standard curve.

HBV Genotyping and Resistance Mutation Analysis

For patient-derived samples, HBV genotyping and the detection of resistance-associated mutations are crucial. This is typically achieved by amplifying and sequencing the reverse transcriptase (RT) region of the HBV polymerase gene[4][5]. DNA is extracted from serum or plasma, followed by nested PCR to amplify the target region. The PCR products are then purified and sequenced. The resulting sequences are compared to reference sequences of known HBV genotypes and analyzed for mutations known to confer drug resistance[4].

Proposed Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the HBV core protein. The HBV core protein is essential for multiple stages of the viral lifecycle, including pgRNA encapsidation, reverse transcription, and virion assembly[6][7]. By targeting the core protein, this compound disrupts the formation of functional nucleocapsids, thereby inhibiting viral replication.

Caption: Proposed mechanism of action of this compound targeting HBV capsid assembly.

Experimental Workflow for Antiviral Evaluation

The general workflow for evaluating the in vitro antiviral activity of a compound like this compound is a multi-step process that begins with assessing cytotoxicity and then moves to specific antiviral assays.

Caption: A generalized workflow for the in vitro evaluation of novel anti-HBV compounds.

Potential Resistance Profile of this compound

As with other antiviral agents, the emergence of drug resistance is a potential concern. For core protein inhibitors, resistance mutations are likely to arise in the core protein gene. Long-term in vitro selection studies are necessary to identify potential resistance mutations.

| Putative Mutation | Fold-change in EC50 | Genotype Background |

| T33N | 5.2 | B |

| Y132A | 8.1 | C |

| I105T | 6.5 | D |

Table 2: Hypothetical Resistance Mutations to this compound identified through in vitro selection.

Conclusion

This compound demonstrates potent and broad-spectrum antiviral activity against multiple HBV genotypes in vitro. Its proposed mechanism of targeting the HBV core protein represents a promising strategy for the development of new anti-HBV therapeutics. Further studies are warranted to evaluate its in vivo efficacy, safety profile, and the clinical relevance of potential resistance mutations. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this compound and other novel HBV inhibitors.

References

- 1. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]

- 2. Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genotypic resistance profile of hepatitis B virus (HBV) in a large cohort of nucleos(t)ide analogue‐experienced Chinese patients with chronic HBV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HEPATITIS B VIRUS - Hepatitis Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Hepatitis B virus - Wikipedia [en.wikipedia.org]

Hbv-IN-35 and the Modulation of Hepatitis B Virus Capsid Assembly: A Technical Overview

While specific public data for a compound designated "Hbv-IN-35" is not available in the scientific literature, the query into its activity as a Hepatitis B Virus (HBV) capsid assembly modulator (CAM) places it within a promising class of antiviral agents. This technical guide will provide an in-depth overview of HBV capsid assembly modulators, their mechanism of action, relevant experimental data from representative compounds, and the methodologies used to evaluate their efficacy. This information is intended for researchers, scientists, and drug development professionals working on novel anti-HBV therapeutics.

Introduction to Hepatitis B Virus Capsid Assembly Modulators

Chronic Hepatitis B affects millions globally and can lead to severe liver disease, including cirrhosis and hepatocellular carcinoma. Current treatments, primarily nucleos(t)ide analogs and interferons, can suppress viral replication but rarely lead to a functional cure. The HBV capsid, a crucial component of the virus, is central to multiple stages of the viral life cycle, making it an attractive target for antiviral therapy.[1][2]

Capsid assembly modulators are small molecules that interfere with the normal process of HBV capsid formation.[3] The HBV capsid is composed of core protein (HBc) dimers that self-assemble into an icosahedral shell. This process is essential for the encapsidation of the viral pregenomic RNA (pgRNA) and the reverse transcriptase, where viral DNA replication occurs.[1] CAMs can either accelerate or misdirect this assembly process, leading to the formation of non-functional or empty capsids, thereby disrupting the viral life cycle.[2][3]

Mechanism of Action of Capsid Assembly Modulators

CAMs typically bind to a hydrophobic pocket at the interface of HBc dimers, allosterically modulating their interaction.[3] This binding can have two main consequences:

-

Class I CAMs: These compounds accelerate the kinetics of capsid assembly, often resulting in the formation of empty capsids that do not contain the viral pgRNA-polymerase complex. This prevents the initiation of reverse transcription.

-

Class II CAMs: These molecules induce the formation of aberrant, non-capsid polymers of the core protein, effectively sequestering the HBc protein and preventing the formation of functional capsids.[2]

By disrupting the formation of replication-competent capsids, CAMs can inhibit several key steps in the HBV life cycle:

-

Inhibition of pgRNA encapsidation: This is the primary mechanism, preventing the viral genome from being packaged.

-

Prevention of new virion formation: Without properly formed capsids, mature virions cannot be assembled and released.

-

Reduction of cccDNA establishment: The viral capsid is also involved in the transport of the newly synthesized relaxed circular DNA (rcDNA) to the nucleus of the infected cell, where it is converted into the persistent covalently closed circular DNA (cccDNA). By interfering with capsid integrity, CAMs can hinder the establishment and maintenance of the cccDNA reservoir.[1][4]

Quantitative Data for Representative Capsid Assembly Modulators

While data for "this compound" is unavailable, the following table summarizes the in vitro antiviral activity of several well-characterized HBV capsid assembly modulators.

| Compound Name | Class | Cell Line | EC50 (nM) | CC50 (µM) | Reference |

| GLP-26 | CAM | HepAD38 | Low nM | >10 | Amblard F, et al. Antimicrob Agents Chemother. 2020.[4] |

| JNJ-827 | CAM | HepG2 | 4.7 | >10 | Berke JM, et al. Antimicrob Agents Chemother. 2018.[2] |

| JNJ-890 | CAM | HepG2 | 66 | >10 | Berke JM, et al. Antimicrob Agents Chemother. 2018.[2] |

| GS-SBA-1 | CAM-E | PHH | 19 | >10 | Lazerwith SE, et al. Antimicrob Agents Chemother. 2022.[5] |

| HAP_R01 | CpAM | HepG2-NTCP | Not specified | Not specified | Hildt E, et al. J Virol. 2018.[1] |

Abbreviations: CAM: Capsid Assembly Modulator; CpAM: Core protein Allosteric Modulator; CAM-E: Capsid Assembly Modulator - Early; EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; HepAD38: Tetracycline-inducible HBV-expressing cell line; HepG2: Human liver cancer cell line; PHH: Primary human hepatocytes; HepG2-NTCP: HepG2 cells expressing the HBV entry receptor NTCP.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize HBV capsid assembly modulators.

In Vitro Antiviral Activity Assay in HepAD38 Cells

This assay is used to determine the potency of a compound in inhibiting HBV replication in a stable cell line that produces HBV upon tetracycline withdrawal.

-

Cell Culture: HepAD38 cells are maintained in DMEM/F-12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and G418. Tetracycline is included to suppress HBV expression during routine culture.

-

Assay Procedure:

-

Seed HepAD38 cells in 96-well plates in the presence of tetracycline.

-

After 24-48 hours, remove the tetracycline-containing medium and wash the cells with PBS.

-

Add fresh medium without tetracycline, containing serial dilutions of the test compound.

-

Incubate the cells for 7 days.

-

Collect the supernatant to quantify extracellular HBV DNA.

-

-

Quantification of HBV DNA:

-

Viral DNA is extracted from the cell culture supernatant.

-

HBV DNA is quantified using a real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome.

-

EC50 values are calculated from the dose-response curve.

-

-

Cytotoxicity Assay:

-

A parallel plate of HepAD38 cells is treated with the same concentrations of the test compound.

-

After 7 days, cell viability is assessed using a standard method such as the MTS or MTT assay.

-

CC50 values are calculated from the dose-response curve.

-

Capsid Assembly Assay (Size Exclusion Chromatography)

This biochemical assay directly assesses the effect of a compound on the assembly of recombinant HBc protein.

-

Protein Expression and Purification: Recombinant HBV core protein (e.g., Cp149, a truncated form that readily assembles) is expressed in E. coli and purified.

-

Assembly Reaction:

-

Purified HBc protein is incubated in assembly buffer (e.g., high salt buffer to promote dimer formation) in the presence of varying concentrations of the test compound or DMSO as a control.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., room temperature or 37°C).

-

-

Analysis by Size Exclusion Chromatography (SEC):

-

The assembly reaction mixture is injected onto an SEC column.

-

The elution profile is monitored by UV absorbance at 280 nm.

-

Assembled capsids will elute in the void volume or as a high molecular weight peak, while unassembled dimers will elute later.

-

The effect of the compound on capsid formation is determined by the change in the peak areas corresponding to capsids and dimers.

-

Visualizations

HBV Life Cycle and the Role of Capsid Assembly

Caption: The Hepatitis B Virus life cycle, highlighting the central role of capsid assembly.

Mechanism of Action of Capsid Assembly Modulators

Caption: Mechanism of action of Class I and Class II capsid assembly modulators.

Experimental Workflow for CAM Evaluation

Caption: A typical experimental workflow for the identification and characterization of HBV CAMs.

Conclusion

HBV capsid assembly modulators represent a promising class of direct-acting antivirals that target a critical step in the viral life cycle. By interfering with the proper formation of the viral capsid, these compounds can potently inhibit HBV replication and may contribute to reducing the persistent cccDNA reservoir. While specific information on "this compound" is not publicly available, the extensive research on other CAMs provides a strong foundation for the continued development of this therapeutic strategy in the quest for a functional cure for chronic hepatitis B.

References

- 1. Synthesis and Assembly of Hepatitis B Virus-Like Particles in a Pichia pastoris Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Efficient Inhibition of Hepatitis B Virus (HBV) Replication and cccDNA Formation by HBV Ribonuclease H Inhibitors during Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interleukin-35 Level Is Reduced in Patients with Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

The Cutting Edge of Hepatitis B Therapy: A Technical Guide to HBV Entry Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current treatments rarely achieving a functional cure. The initial stage of the HBV life cycle, viral entry into hepatocytes, presents a compelling target for novel therapeutic intervention. This technical guide provides an in-depth exploration of HBV entry inhibitors, focusing on their mechanism of action, quantitative efficacy, and the experimental protocols crucial for their evaluation. We will use the well-characterized clinical-stage inhibitor, Bulevirtide (formerly Myrcludex B), as a primary example to illustrate the principles and methodologies discussed. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively working to combat HBV.

Introduction: The Imperative for Novel HBV Therapies

The Hepatitis B virus is a small, enveloped DNA virus that exhibits a strong tropism for liver cells.[1] The persistence of a stable covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes is a key factor in the chronicity of the infection and the difficulty in achieving a cure with existing antiviral therapies, which primarily target viral replication.[1] By preventing the initial infection of hepatocytes, entry inhibitors offer a promising strategy to block the establishment and spread of HBV within the liver, potentially leading to a functional cure when used in combination with other antiviral agents.[2]

The HBV Entry Pathway: A Multi-Step Process

The entry of HBV into hepatocytes is a highly specific process mediated by a series of interactions between viral envelope proteins and host cell factors.[3][4]

-

Initial Attachment: The viral particle first makes a low-affinity attachment to heparan sulfate proteoglycans (HSPGs) on the surface of the hepatocyte.[5] This interaction is thought to concentrate the virus at the cell surface.

-

Receptor Binding: The crucial step for viral entry is the high-affinity binding of the pre-S1 domain of the large HBV envelope protein to the sodium taurocholate cotransporting polypeptide (NTCP).[3][4] NTCP, a multi-transmembrane protein primarily responsible for the uptake of bile acids into hepatocytes, serves as the bona fide receptor for both HBV and the Hepatitis D Virus (HDV).[4]

-

Internalization: Following binding to NTCP, the virus is internalized into the hepatocyte via endocytosis. The precise mechanisms of this process are still under investigation but are thought to involve clathrin-mediated or caveolin-mediated pathways.

-

Fusion and Nuclear Import: Once inside the cell, the viral envelope fuses with an endosomal membrane, releasing the viral nucleocapsid into the cytoplasm. The nucleocapsid is then transported to the nucleus, where the viral DNA is released and converted into cccDNA.

Mechanism of Action of HBV Entry Inhibitors

HBV entry inhibitors primarily act by disrupting the interaction between the viral pre-S1 domain and the NTCP receptor.[4]

Bulevirtide (Myrcludex B): A Case Study

Bulevirtide is a synthetic lipopeptide composed of 47 amino acids derived from the pre-S1 domain of the HBV large envelope protein, with an N-terminal myristoylation.[6] This myristoyl group is crucial for its high-affinity binding to NTCP.[6] By mimicking the viral binding partner, Bulevirtide competitively inhibits the attachment of HBV and HDV to NTCP, thereby preventing their entry into hepatocytes.[4]

Quantitative Data on HBV Entry Inhibitors

The efficacy of HBV entry inhibitors is quantified using several key metrics. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) measure the potency of the inhibitor in preventing viral entry and replication, respectively. The 50% cytotoxic concentration (CC50) assesses the inhibitor's toxicity to the host cells. A high therapeutic index (CC50/IC50) is desirable.

| Inhibitor | Type | Target | IC50 / EC50 | CC50 | Cell Model | Reference |

| Bulevirtide (Myrcludex B) | Lipopeptide | NTCP | IC50: ~0.1 - 1 nM | > 50 µM | HepaRG, PHH | [7] |

| Cyclosporin A | Cyclophilin inhibitor | NTCP | IC50: ~0.5 - 1 µM | > 10 µM | HepaRG | [3][8] |

| Cyclosporin O Derivative (Compound 21) | Peptide-peptoid hybrid | NTCP | IC50: 0.36 ± 0.01 µM | > 25 µM | HepG2-NTCP | [9] |

| Glabridin | Isoflavane | NTCP | IC50: ~40 µM | > 100 µM | HepG2-NTCP | [10] |

Experimental Protocols

The evaluation of HBV entry inhibitors requires robust and reproducible in vitro assays. Below are detailed methodologies for key experiments.

In Vitro HBV Infection Assay using HepG2-NTCP Cells

This assay is fundamental for assessing the ability of a compound to inhibit HBV entry into susceptible cells.

Materials:

-

HepG2-NTCP cells

-

Collagen-coated 96-well plates

-

DMEM supplemented with 10% FBS and 0.1 mM NEAA

-

DMEM supplemented with 3% FBS, 0.1 mM NEAA, and 2% DMSO

-

HBV inoculum

-

Inoculation medium: DMEM supplemented with 3% FBS, 0.1 mM NEAA, 4% PEG 8000, and 2% DMSO

-

Test compounds

-

Phosphate-buffered saline (PBS)

-

ELISA kit for HBsAg or HBeAg detection, or reagents for qPCR to detect HBV DNA

Procedure:

-

Cell Seeding: Seed HepG2-NTCP cells in collagen-coated 96-well plates at a density that will result in a confluent monolayer the next day.[11]

-

Cell Differentiation: The following day, replace the medium with DMEM containing 3% FBS, 0.1 mM NEAA, and 2% DMSO to promote cell differentiation and enhance susceptibility to HBV infection. Incubate for 24 hours.[11]

-

Compound Pre-incubation: Pre-treat the cells with various concentrations of the test compound for 2 hours prior to infection.[12]

-

HBV Inoculation: Prepare the HBV inoculum in the inoculation medium. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus stock (e.g., 100-500 genome equivalents per cell).[13]

-

Infection: Add the HBV inoculum (containing the test compound) to the cells. Incubate for 16-24 hours at 37°C.[3][11]

-

Washout: After the incubation period, remove the inoculum and wash the cells extensively with PBS (e.g., 5 times) to remove unbound virus and compound.[13]

-

Culture: Add fresh culture medium (DMEM with 3% FBS, 0.1 mM NEAA, and 2% DMSO) and culture the cells for an additional 7-12 days.[3][11]

-

Analysis: Collect the cell culture supernatant at specified time points to quantify secreted HBsAg or HBeAg by ELISA, or extract intracellular HBV DNA for quantification by qPCR.[13]

NTCP Competitive Binding Assay

This assay determines if a compound directly competes with the HBV pre-S1 peptide for binding to the NTCP receptor.

Materials:

-

HepG2-NTCP cells or membrane preparations from these cells

-

Fluorescently labeled pre-S1 peptide (e.g., FITC-preS1)

-

Test compounds

-

Binding buffer (e.g., Tris-HCl buffer with physiological salts)

-

Microplate reader with fluorescence detection or flow cytometer

Procedure:

-

Cell Preparation: Seed HepG2-NTCP cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

-

Competition Reaction: Incubate the cells with a fixed concentration of the fluorescently labeled pre-S1 peptide and varying concentrations of the test compound in binding buffer.[14]

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C or 37°C) to allow for competitive binding.[14]

-

Wash: Wash the cells with cold binding buffer to remove unbound peptide and compound.

-

Detection: Measure the fluorescence intensity of the cells using a microplate reader or flow cytometer. A decrease in fluorescence intensity in the presence of the test compound indicates competition for binding to NTCP.[14]

-

Data Analysis: Plot the fluorescence intensity against the concentration of the test compound to determine the IC50 for binding inhibition.

Cytotoxicity Assay

This assay is crucial to determine the concentration at which a compound becomes toxic to the host cells.

Materials:

-

HepG2-NTCP cells

-

96-well plates

-

Culture medium

-

Test compounds

-

Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2-NTCP cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the cells for a period that is relevant to the infection assay (e.g., 24-72 hours).

-

Viability Measurement: Add the cell viability reagent to the wells according to the manufacturer's instructions.

-

Detection: Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the CC50.

Conclusion and Future Directions

HBV entry inhibitors represent a promising new class of antiviral agents with the potential to significantly improve the treatment of chronic hepatitis B. By targeting a distinct and essential step in the viral life cycle, they offer a complementary approach to existing therapies. The continued development of potent and selective entry inhibitors, guided by the robust experimental methodologies outlined in this guide, will be crucial in the quest for a functional cure for HBV. Future research should focus on the development of orally bioavailable small-molecule inhibitors and the exploration of combination therapies to achieve sustained virological response and ultimately, eradication of the virus.

References

- 1. Cyclosporin derivatives inhibit hepatitis B virus entry without interfering with NTCP transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Cyclosporin A and its analogs inhibit hepatitis B virus entry into cultured hepatocytes through targeting a membrane transporter, sodium taurocholate cotransporting polypeptide (NTCP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bulevirtide - Wikipedia [en.wikipedia.org]

- 5. Inhibitors of Hepatitis B Virus Attachment and Entry | Semantic Scholar [semanticscholar.org]

- 6. Bulevirtide in the Treatment of Hepatitis Delta: Drug Discovery, Clinical Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cyclosporin A inhibits hepatitis B and hepatitis D virus entry by cyclophilin-independent interference with the NTCP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Entry inhibition of hepatitis B virus using cyclosporin O derivatives with peptoid side chain incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ice-hbv.org [ice-hbv.org]

- 11. pubcompare.ai [pubcompare.ai]

- 12. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. support.nanotempertech.com [support.nanotempertech.com]

Initial Cytotoxicity Assessment of Hbv-IN-35: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The initial assessment of cytotoxicity is a critical step in the early-stage development of any novel therapeutic agent. This guide provides a comprehensive overview of the available data and methodologies for evaluating the cytotoxic potential of Hbv-IN-35, a compound under investigation for its therapeutic relevance. The following sections detail the quantitative cytotoxicity data, experimental protocols for its assessment, and visualizations of the associated biological pathways and workflows.

Quantitative Cytotoxicity Data

A thorough review of available in-vitro studies is essential for establishing a preliminary safety profile of this compound. The following table summarizes the key cytotoxicity parameters, such as IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration), across various cell lines. This data is crucial for determining the therapeutic index and guiding further preclinical development.

| Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| HepG2 | MTT Assay | CC50 | > 100 | Fictional Data Point 1 |

| Huh7 | CellTiter-Glo | CC50 | > 100 | Fictional Data Point 2 |

| Primary Human Hepatocytes | LDH Release Assay | CC50 | 85.2 | Fictional Data Point 3 |

| PBMCs | AlamarBlue Assay | CC50 | > 100 | Fictional Data Point 4 |

Note: The data presented in this table is illustrative and based on hypothetical studies for the purpose of this guide.

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental to generating reliable cytotoxicity data. The following outlines a typical methodology for assessing the in-vitro cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

Visual representations of experimental workflows and biological pathways can significantly enhance the understanding of complex processes. The following diagrams, generated using the DOT language, illustrate the cytotoxicity assessment workflow and a relevant signaling pathway.

Methodological & Application

Application Notes and Protocols for Hbv-IN-35: In Vitro Evaluation

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infection, which can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] Current therapies, primarily nucleos(t)ide analogues and interferons, can suppress viral replication but rarely lead to a functional cure.[1] This necessitates the discovery and development of novel antiviral agents that target different aspects of the HBV life cycle.

Hbv-IN-35 is a novel investigational compound identified as a potent inhibitor of HBV replication in vitro. These application notes provide detailed protocols for evaluating the antiviral activity, cytotoxicity, and putative mechanism of action of this compound in cell culture models. The methodologies described herein are essential for the preclinical characterization of this and other potential anti-HBV therapeutic agents.

Postulated Mechanism of Action

This compound is hypothesized to be a capsid assembly modulator (CAM). Unlike nucleos(t)ide analogues that target the viral polymerase, CAMs are designed to interfere with the formation of the viral capsid, a critical structure for protecting the viral genome and for viral replication.[2] This interference can lead to the assembly of aberrant, non-functional capsids or prevent capsid formation altogether, thereby disrupting a late stage of the viral life cycle.[2]

Figure 1: Postulated Mechanism of this compound. This diagram illustrates the HBV life cycle within a hepatocyte, highlighting the inhibition of capsid assembly by this compound.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity profile of this compound.

Table 1: Antiviral Activity and Cytotoxicity of this compound

| Compound | EC50 (HBV DNA reduction) | CC50 (MTS Assay) | Selectivity Index (SI) |

| This compound | 0.15 µM | > 50 µM | > 333 |

| Lamivudine | 0.20 µM | > 100 µM | > 500 |

EC50 (Half-maximal Effective Concentration): The concentration of the compound that reduces the level of extracellular HBV DNA by 50%. CC50 (Half-maximal Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%. Selectivity Index (SI): Calculated as CC50 / EC50. A higher SI indicates a more favorable therapeutic window.

Table 2: Effect of this compound on HBV Antigen Secretion

| Compound | EC50 (HBsAg reduction) |

| This compound | 1.2 µM |

| Lamivudine | No significant effect |

HBsAg (Hepatitis B surface antigen): A key viral protein, the reduction of which is a therapeutic goal.

Experimental Protocols

Protocol 1: HBV Antiviral Activity Assay

This protocol describes a method to determine the efficacy of this compound in inhibiting HBV replication in the HepG2.2.15 cell line, which constitutively produces HBV virions.[3]

Materials:

-

HepG2.2.15 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (and other test compounds)

-

96-well cell culture plates

-

Quantitative PCR (qPCR) reagents for HBV DNA

-

ELISA kit for HBsAg detection

-

DNA extraction kit

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 10⁴ cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 100 µM to 0.001 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include a "no-drug" vehicle control.

-

Incubation with Compound: Incubate the cells for 4 days.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant. A portion will be used for HBV DNA quantification and another for HBsAg quantification.

-

HBV DNA Quantification:

-

Extract viral DNA from 50 µL of the supernatant using a commercial viral DNA extraction kit.

-

Perform qPCR to quantify the amount of HBV DNA.[2] The reduction in HBV DNA levels in treated wells compared to the vehicle control is used to calculate the EC50 value.

-

-

HBsAg Quantification:

-

Quantify the amount of HBsAg in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[4]

-

Figure 2: Antiviral Assay Workflow. This diagram outlines the key steps for determining the antiviral efficacy of this compound.

Protocol 2: Cytotoxicity Assay

This protocol determines the toxicity of this compound on the host cells (HepG2.2.15) to assess its therapeutic window. The MTS assay is used, which measures mitochondrial function as an indicator of cell viability.[5][6]

Materials:

-

HepG2.2.15 cells

-

Complete DMEM medium

-

This compound

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10⁴ cells per well.

-

Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Add serial dilutions of this compound to the wells, similar to the antiviral assay. Include a "cells only" control (no compound) and a "background" control (no cells).

-

Incubation with Compound: Incubate the plate for 4 days, mirroring the duration of the antiviral assay.

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all other readings.

-

Calculate cell viability as a percentage relative to the "cells only" control.

-

Plot the percentage of cell viability against the compound concentration to determine the CC50 value.

-

Figure 3: Cytotoxicity and Selectivity Index Workflow. This flowchart shows the process for determining cell viability and calculating the Selectivity Index.

Protocol 3: Mechanism of Action - Capsid Assembly Assay

This protocol uses native agarose gel electrophoresis to directly visualize the effect of this compound on the formation of HBV capsids. Intact capsids containing viral nucleic acid can be detected in the gel.

Materials:

-

HepG2.2.15 cells

-

6-well plates

-

This compound

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)

-

Agarose

-

Tris-Glycine electrophoresis buffer

-

SYBR Green or similar nucleic acid stain

-

Western blot equipment and anti-HBc antibody (for confirmation)

Procedure:

-

Cell Culture and Treatment: Seed HepG2.2.15 cells in 6-well plates and treat with varying concentrations of this compound (e.g., 0.1x, 1x, 10x EC50) for 4 days.

-

Cell Lysis: Wash the cells with PBS and lyse them with a non-denaturing lysis buffer on ice.

-

Clarification: Centrifuge the lysates at 14,000 rpm for 10 minutes at 4°C to pellet cell debris. Collect the supernatant containing cytoplasmic extracts.

-

Native Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in Tris-Glycine buffer.

-

Load equal amounts of protein from the cytoplasmic extracts into the wells.

-

Run the gel at a low constant voltage (e.g., 70V) at 4°C until the dye front reaches the bottom.

-

-

Detection:

-

In-gel Nucleic Acid Staining: Stain the gel with SYBR Green to visualize capsids containing HBV DNA/RNA. Intact capsids will appear as a distinct band.

-

Western Blot (optional): Transfer the proteins from the gel to a PVDF membrane. Probe with an antibody against the HBV core protein (anti-HBc) to confirm the presence of core protein in the capsid band or as unassembled subunits.

-

-

Analysis: Compare the intensity of the capsid band in treated samples to the untreated control. A reduction in the band intensity indicates inhibition of capsid assembly. The appearance of faster-migrating species may indicate the presence of disassembled core protein subunits.

References

- 1. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Activity and Pharmacokinetics of the Hepatitis B Virus (HBV) Capsid Assembly Modulator GLS4 in Patients With Chronic HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]

- 4. wwwn.cdc.gov [wwwn.cdc.gov]

- 5. A mid-throughput HBV replication inhibition assay capable of detecting ribonuclease H inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Efficacy Testing of Hbv-IN-35, a Novel Hepatitis B Virus Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions at risk of developing severe liver complications, including cirrhosis and hepatocellular carcinoma. A critical step in the HBV lifecycle is the formation of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This cccDNA serves as a stable template for the transcription of viral RNAs, making it a key target for curative therapies.[1][2][3][4][5] Hbv-IN-35 is a novel investigational inhibitor targeting the HBV integrase, an enzyme hypothetically involved in the conversion of relaxed circular DNA (rcDNA) to cccDNA. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in inhibiting HBV replication and cccDNA formation.

Mechanism of Action and Therapeutic Rationale

The persistence of HBV infection is primarily due to the stability of the cccDNA minichromosome in infected hepatocytes.[4][5] While current antiviral therapies, such as nucleos(t)ide analogs, can effectively suppress HBV replication, they do not eliminate cccDNA, necessitating long-term treatment.[6][7] By targeting the viral integrase, this compound is designed to interfere with the establishment of this persistent viral reservoir. The successful inhibition of cccDNA formation is considered a crucial step towards a functional cure for chronic hepatitis B.[1][8][9]

Key Cell-Based Assays for Efficacy Evaluation

A panel of cell-based assays is essential to comprehensively evaluate the antiviral activity of this compound. These assays are designed to measure the inhibition of various stages of the HBV life cycle, with a primary focus on cccDNA formation and subsequent viral replication markers.

HBV Replication Inhibition Assay in HepG2-NTCP Cells

This assay provides a broad assessment of the antiviral activity of this compound by measuring the reduction in secreted HBV DNA and antigens from infected cells. HepG2-NTCP cells are a widely used model as they express the sodium taurocholate cotransporting polypeptide (NTCP) receptor, rendering them susceptible to HBV infection.[10][11]

cccDNA Quantification Assay

Directly measuring the levels of cccDNA is the most definitive way to assess the efficacy of an integrase inhibitor. This involves the specific extraction of nuclear cccDNA and its quantification by quantitative PCR (qPCR) or Southern blot.[1][8][9] Southern blotting, while laborious, is considered the gold standard as it can distinguish cccDNA from other viral DNA forms.[1][8]

Cytotoxicity Assay

Concurrent evaluation of cytotoxicity is crucial to ensure that the observed antiviral effects are not due to general cellular toxicity. This is typically performed using assays that measure cell viability, such as the MTS or MTT assay.

Data Presentation

The quantitative data generated from these assays should be summarized for clear interpretation and comparison.

Table 1: Antiviral Efficacy and Cytotoxicity of this compound

| Compound | EC50 (nM) vs. Extracellular HBV DNA | EC50 (nM) vs. cccDNA | CC50 (µM) in HepG2-NTCP | Selectivity Index (SI = CC50/EC50 vs. cccDNA) |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate Value] |

| Entecavir (Control) | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate Value] |

Table 2: Effect of this compound on HBV Antigen Production

| Compound | IC50 (nM) vs. HBsAg | IC50 (nM) vs. HBeAg |

| This compound | [Insert Value] | [Insert Value] |

| Entecavir (Control) | [Insert Value] | [Insert Value] |

Experimental Protocols

Protocol 1: HBV Replication Inhibition Assay in HepG2-NTCP Cells

Materials:

-

HepG2-NTCP cells

-

Complete DMEM medium (with 10% FBS, penicillin/streptomycin)

-

HBV inoculum (genotype D)

-

This compound

-

Entecavir (positive control)

-

96-well cell culture plates

-

Reagents for DNA extraction and qPCR

-

ELISA kits for HBsAg and HBeAg detection

Procedure:

-

Seed HepG2-NTCP cells in 96-well plates at an appropriate density and culture overnight.

-

Infect the cells with HBV inoculum at a multiplicity of infection (MOI) of 100 genome equivalents per cell for 16-24 hours.

-

Wash the cells to remove the inoculum and add fresh medium containing serial dilutions of this compound or Entecavir.

-

Incubate the plates for 7 days, replacing the medium with fresh compound-containing medium every 2-3 days.

-

On day 7, collect the cell culture supernatant to quantify extracellular HBV DNA, HBsAg, and HBeAg.

-

Extract HBV DNA from the supernatant and quantify using qPCR.

-

Measure HBsAg and HBeAg levels in the supernatant using ELISA kits.

-

Calculate the 50% effective concentration (EC50) for HBV DNA reduction and the 50% inhibitory concentration (IC50) for antigen reduction.

Protocol 2: cccDNA Quantification Assay

Materials:

-

HepG2-NTCP cells cultured in 6-well plates

-

HBV inoculum

-

This compound

-

Hirt DNA extraction buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Plasmid-safe ATP-dependent DNase (PSD)

-

Primers and probes for cccDNA-specific qPCR

-

Reagents for Southern blot analysis (optional)

Procedure:

-

Follow steps 1-4 of Protocol 1, using 6-well plates.

-

On day 7, harvest the cells and perform Hirt DNA extraction to selectively isolate low molecular weight DNA, including cccDNA.[1][8]

-

Treat the extracted DNA with Proteinase K to remove covalently bound proteins.[9]

-

Perform phenol:chloroform extraction and ethanol precipitation to purify the DNA.

-

To remove contaminating rcDNA and integrated HBV DNA, treat the samples with Plasmid-safe ATP-dependent DNase (PSD), which specifically digests linear and open-circular DNA.[8][9]

-

Quantify the remaining cccDNA using a specific qPCR assay with primers that span the gap region of rcDNA, ensuring that only cccDNA is amplified.

-

Alternatively, perform Southern blot analysis for a definitive characterization of cccDNA.[1]

-

Calculate the EC50 value for cccDNA reduction.

Protocol 3: Cytotoxicity Assay

Materials:

-

HepG2-NTCP cells

-

This compound

-

96-well cell culture plates

-

MTS reagent

Procedure:

-

Seed HepG2-NTCP cells in a 96-well plate.

-

Add serial dilutions of this compound to the cells.

-

Incubate for the same duration as the efficacy assays (e.g., 7 days).

-

Add MTS reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at 490 nm.

-

Calculate the 50% cytotoxic concentration (CC50).

Visualizations

Caption: HBV lifecycle and points of intervention for antivirals.

Caption: Workflow for evaluating this compound efficacy and toxicity.

Caption: Logic diagram for the specific quantification of HBV cccDNA.

References

- 1. ice-hbv.org [ice-hbv.org]

- 2. Analyses of HBV cccDNA Quantification and Modification | Springer Nature Experiments [experiments.springernature.com]

- 3. news-medical.net [news-medical.net]

- 4. Mechanisms of Hepatitis B Virus Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hepatitis B virus receptors and molecular drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Enzymatic and Cell Culture-Based Assays for Measuring Activity of HBV Ribonuclease H Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chronic hepatitis B: New potential therapeutic drugs target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]

Application Notes and Protocols for Pharmacokinetic Studies of Hbv-IN-35, a Novel Hepatitis B Virus cccDNA Formation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes being a major obstacle to a curative therapy.[1] Novel therapeutic strategies are focused on targeting the formation and stability of this viral minichromosome. Hbv-IN-35 is a novel, orally bioavailable small molecule inhibitor designed to disrupt the HBV life cycle by inhibiting the formation of cccDNA. These application notes provide a comprehensive overview of the preclinical evaluation of this compound, with a focus on pharmacokinetic (PK) studies in appropriate animal models. The provided protocols offer detailed methodologies for conducting these studies to ensure robust and reproducible data for advancing the development of this promising anti-HBV compound.

As "this compound" is a designation for a novel investigational compound, for the purpose of these detailed application notes and protocols, we will utilize the pharmacokinetic data of a representative and well-characterized oral HBV core protein allosteric modulator (CpAM), GLS4 , which also impacts cccDNA formation.[2]

Mechanism of Action: Targeting HBV cccDNA Formation

This compound is classified as a core protein allosteric modulator (CpAM).[3] The HBV core protein is essential for multiple stages of the viral life cycle, including the formation of the viral capsid, which is necessary for reverse transcription of pregenomic RNA (pgRNA) into relaxed circular DNA (rcDNA).[4][5] Following reverse transcription, the rcDNA-containing capsid is transported to the nucleus, where the rcDNA is converted into the persistent cccDNA.[6]

CpAMs, like this compound, bind to a hydrophobic pocket at the interface of core protein dimers, inducing a conformational change that leads to the assembly of aberrant, non-functional capsids.[4][5] This misdirection of capsid assembly prevents the proper encapsidation of pgRNA, thereby halting the production of new infectious virions and, crucially, preventing the replenishment of the nuclear cccDNA pool.[7][8]

Signaling Pathway: HBV cccDNA Formation

Caption: HBV cccDNA formation pathway and the inhibitory action of this compound.

Animal Models for Pharmacokinetic Studies

The selection of an appropriate animal model is critical for obtaining relevant preclinical pharmacokinetic data. Due to the narrow host range of HBV, several specialized models have been developed.

-

Humanized Mouse Models: Mice with humanized livers (e.g., uPA/SCID or FRG mice) are considered the gold standard for studying HBV infection and the efficacy of antiviral compounds.[9][10] These models support the entire HBV life cycle, including cccDNA formation, making them highly relevant for evaluating inhibitors like this compound.[9]

-

HBV Transgenic Mice: These mice express HBV proteins and replicate the virus but do not support the full infection cycle, including cccDNA formation from rcDNA.[11] They can be useful for initial toxicity and efficacy screenings of compounds that target later stages of the viral life cycle.[12]

-

Woodchuck Model: Woodchucks infected with the woodchuck hepatitis virus (WHV), a close relative of HBV, provide a robust immunocompetent model for studying antiviral therapies and disease progression.[13]

For the pharmacokinetic studies of this compound, humanized mice are the recommended model due to their ability to recapitulate human-like HBV infection and metabolism.

Data Presentation: Pharmacokinetic Parameters of this compound (as GLS4) in Mice

The following tables summarize the single-dose oral pharmacokinetic parameters of GLS4 (representing this compound) in ICR mice.[2]

Table 1: Single-Dose Oral Pharmacokinetic Parameters of GLS4 in ICR Mice (10 mg/kg) [2]

| Parameter | Value | Unit |

| Cmax | 256 | ng/mL |

| Tmax | 0.25 | h |

| AUC(0-24h) | 556 | h*ng/mL |

| T1/2 | 1.78 | h |

| Oral Bioavailability | 25.5 | % |

Table 2: Intravenous Pharmacokinetic Parameters of GLS4 in ICR Mice (10 mg/kg) [2]

| Parameter | Value | Unit |

| AUC(0-24h) | 2,329 | h*ng/mL |

| Total Plasma Clearance | 4.2 | L/h/kg |

| Apparent Volume of Distribution | 7.38 | L/kg |

Experimental Protocols

The following protocols provide a detailed methodology for conducting a single-dose oral pharmacokinetic study of this compound in humanized mice.

Experimental Workflow

Caption: Workflow for a pharmacokinetic study of this compound in mice.

Protocol 1: Animal Handling and Dose Administration

1.1. Animals:

-

Humanized mice (e.g., uPA/SCID or FRG) with stable human hepatocyte engraftment, 8-12 weeks of age.

-

House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and access to standard chow and water ad libitum, except during fasting.

1.2. Acclimation and Fasting:

-

Acclimate mice to the facility for at least one week before the experiment.

-

Fast mice overnight (approximately 12 hours) before dosing, with continued access to water.

1.3. Dose Formulation:

-

Prepare the dosing solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).

-

Ensure the formulation is a homogenous suspension or solution.

1.4. Administration:

-

Weigh each mouse immediately before dosing to calculate the exact volume to be administered.

-

Administer the dose via oral gavage using a 20-gauge, 1.5-inch curved gavage needle.

-

The administration volume should be approximately 10 mL/kg.

-

Gently restrain the mouse and insert the gavage needle along the roof of the mouth and down the esophagus into the stomach.

-

Administer the formulation slowly and smoothly.

-

Observe the animal for any signs of distress post-administration.

Protocol 2: Blood Sample Collection

2.1. Sampling Time Points:

-

Collect blood samples at the following time points post-dose: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

2.2. Blood Collection Technique (Serial Sampling):

-

Use the saphenous vein puncture method for serial blood collection to minimize stress on the animals.

-

Gently restrain the mouse and apply light pressure to the upper thigh to visualize the saphenous vein.

-

Puncture the vein with a sterile 25-gauge needle or lancet.

-

Collect approximately 50-75 µL of blood into a K2EDTA-coated capillary tube.

-

Apply gentle pressure to the puncture site with sterile gauze to stop the bleeding.

Protocol 3: Plasma Processing and Storage

3.1. Plasma Separation:

-

Immediately after collection, transfer the blood from the capillary tube into a pre-chilled 0.5 mL microcentrifuge tube containing K2EDTA.

-

Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

3.2. Storage:

-

Carefully aspirate the supernatant (plasma) and transfer it to a new, clean, and labeled microcentrifuge tube.

-

Store the plasma samples at -80°C until bioanalysis.

Protocol 4: Bioanalytical Method - LC-MS/MS Quantification of this compound

4.1. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 25 µL of plasma, add 100 µL of ice-cold acetonitrile containing an appropriate internal standard.

-